molecular formula C15H25N5OS B10919253 N-{2-[(cyclohexylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-{2-[(cyclohexylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10919253
M. Wt: 323.5 g/mol
InChI Key: AYHKMXCNJCCBBA-UHFFFAOYSA-N
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Description

N~3~-(2-{[(Cyclohexylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(2-{[(Cyclohexylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrazole derivative with an appropriate acylating agent.

    Attachment of the Cyclohexylamino Group: This step involves the reaction of the intermediate compound with cyclohexylamine, often under reflux conditions to ensure complete reaction.

    Formation of the Carbothioyl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioamide groups.

    Reduction: Reduction reactions can target the carbonyl and thioamide groups, potentially converting them to alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfonamides.

    Reduction: Products may include alcohols or thiols.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Industry:

    Corrosion Inhibition: The compound may be used as a corrosion inhibitor in various industrial applications.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N3-(2-{[(Cyclohexylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its interaction with molecular targets.

Comparison with Similar Compounds

    N~3~-(2-{[(Cyclohexylamino)carbothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives, such as:

Uniqueness:

  • Structural Features: The presence of the cyclohexylamino and carbothioyl groups distinguishes it from other pyrazole derivatives, potentially imparting unique reactivity and biological activity.
  • Applications: Its specific structure may make it more suitable for certain applications, such as drug development or materials science, compared to other similar compounds.

Properties

Molecular Formula

C15H25N5OS

Molecular Weight

323.5 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H25N5OS/c1-11-10-13(19-20(11)2)14(21)16-8-9-17-15(22)18-12-6-4-3-5-7-12/h10,12H,3-9H2,1-2H3,(H,16,21)(H2,17,18,22)

InChI Key

AYHKMXCNJCCBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2CCCCC2

Origin of Product

United States

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